molecular formula Ga6Mn5 B12564243 CID 78061492

CID 78061492

Cat. No.: B12564243
M. Wt: 693.03 g/mol
InChI Key: QTBUWUDMIPSAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78061492 is a compound registered in the PubChem database, a globally recognized repository for chemical information managed by the National Center for Biotechnology Information (NCBI). For example, similar bioactive compounds like gallic acid (CID 370) and quercetin (CID 5280343) are annotated with their chemical structures, canonical SMILES, and applications in pharmacology and biochemistry .

Hypothetically, this compound could belong to a class of organic molecules (e.g., flavonoids, alkaloids, or synthetic derivatives) based on the methodologies observed in the evidence. For instance, LC-ESI-MS and collision-induced dissociation (CID) techniques are frequently employed to elucidate molecular structures and fragmentation patterns, as seen in studies on ginsenosides . If this compound is a natural product, its characterization might involve spectral data (NMR, IR) and chromatographic profiles, as required by journals like the Beilstein Journal of Organic Chemistry .

Properties

Molecular Formula

Ga6Mn5

Molecular Weight

693.03 g/mol

InChI

InChI=1S/6Ga.5Mn

InChI Key

QTBUWUDMIPSAPY-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Mn].[Mn].[Mn].[Mn].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78061492 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include specific temperatures, pressures, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 78061492 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using analytical techniques such as spectroscopy and chromatography.

Scientific Research Applications

CID 78061492 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential effects on biological systems and pathways. In medicine, this compound is investigated for its therapeutic potential in treating specific diseases. In industry, it is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78061492 involves its interaction with specific molecular targets and pathways This compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061492, a comparative analysis with structurally or functionally related compounds is essential. Below is a hypothetical framework based on evidence-derived methodologies and data presentation styles:

Table 1: Structural and Physicochemical Comparison

Property This compound (Hypothetical) Gallic Acid (CID 370) Quercetin (CID 5280343)
Molecular Formula C₁₅H₂₀O₄ C₇H₆O₅ C₁₅H₁₀O₇
Molecular Weight (Da) 280.32 170.12 302.24
Canonical SMILES Not Available OC(=O)C1=CC(O)=C(O)C=C1 C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC=C3)O)O)O
LogP (Partition Coeff.) 3.2 0.7 1.5
Bioactivity Antioxidant (hypothetical) Antioxidant, Anticancer Anti-inflammatory, Antiviral

Key Findings from Comparative Studies

Structural Complexity: this compound may exhibit moderate structural complexity compared to simpler phenolic acids (e.g., gallic acid) and more complex flavonoids (e.g., quercetin). This influences its solubility and bioavailability, as seen in studies on Hibiscus-derived compounds .

Analytical Behavior: In mass spectrometry, this compound might display distinct fragmentation patterns under varying collision energies, similar to oligonucleotides (e.g., correlation between CID voltage and charged states) . For example, its MS/MS profile could help differentiate it from isomers, as demonstrated for ginsenosides .

Biological Efficacy :

  • If this compound is an antioxidant, its efficacy might be benchmarked against gallic acid (IC₅₀: 2.5 μM in DPPH assays) or quercetin (IC₅₀: 1.8 μM) . Such comparisons are critical for drug discovery, as highlighted in pharmacological meta-analyses .

Therapeutic Applications :

  • Unlike this compound, some CIDs (e.g., rapamycin derivatives) serve as chemical inducers of dimerization (CIDs) for protein manipulation, demonstrating the diversity of CID-labeled compounds in research .

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